Mycophenolic acid acyl glucuronide (AcMPAG) is a key metabolite of Mycophenolic acid (MPA), the active form of the immunosuppressant drug mycophenolate mofetil (MMF) [, ]. AcMPAG is formed through glucuronidation of MPA, primarily by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) [, ]. While MPA itself is a potent immunosuppressant, AcMPAG has been linked to potential toxicity and is considered an important subject in understanding the pharmacokinetic and pharmacodynamic profile of MPA [, , , , ].
Mycophenolic acid acyl glucuronide is a significant metabolite of mycophenolic acid, an immunosuppressant widely used in organ transplantation. This compound arises during the metabolism of mycophenolic acid, which is converted into various glucuronide forms primarily in the liver. The acyl glucuronide form is particularly noteworthy due to its potential pharmacological effects and implications for drug toxicity.
Mycophenolic acid is derived from mycophenolate mofetil, a prodrug that undergoes hydrolysis to release the active compound, mycophenolic acid. The metabolism of mycophenolic acid involves conjugation with glucuronic acid, facilitated by specific enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). The formation of mycophenolic acid acyl glucuronide predominantly occurs through the action of UGT2B7 in human liver microsomes, with minor contributions from other UGT enzymes .
Mycophenolic acid acyl glucuronide can be classified as a metabolite and acyl glucuronide, which is a type of drug conjugate formed through the enzymatic reaction involving glucuronic acid. This classification is essential for understanding its pharmacological properties and interactions within biological systems.
The synthesis of mycophenolic acid acyl glucuronide can be achieved through enzymatic processes using human liver microsomes or recombinant UGT enzymes. In laboratory settings, incubation of mycophenolic acid with these microsomes results in the formation of acyl glucuronides under optimized conditions.
The synthesis typically involves:
The molecular structure of mycophenolic acid acyl glucuronide features a core structure derived from mycophenolic acid linked to a glucuronic acid moiety via an ester bond. This structural modification significantly alters its solubility and biological activity compared to its parent compound.
Mycophenolic acid acyl glucuronide participates in several chemical reactions, primarily involving:
The stability and reactivity of mycophenolic acid acyl glucuronide can lead to protein adduct formation, which may contribute to its pharmacological effects and toxicity profiles .
Mycophenolic acid acyl glucuronide exerts its effects primarily through interactions with cellular targets involved in immune response modulation. It influences cytokine release and may induce inflammatory responses due to its ability to form covalent bonds with proteins.
Research indicates that this metabolite can stimulate the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha from leukocytes, suggesting a role in mediating some adverse effects associated with mycophenolate therapy .
Analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry are employed for accurate quantification and characterization in biological samples .
Mycophenolic acid acyl glucuronide is primarily studied for:
Mycophenolic acid ((E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid) is an immunosuppressive agent derived from Penicillium species fungi. Structurally, it features a phenolic moiety, a methoxy group, and a carboxylic acid-terminated alkenyl side chain essential for its biological activity. This molecular architecture enables specific interactions with its target enzyme, inosine monophosphate dehydrogenase (IMPDH). Mycophenolic acid selectively and reversibly inhibits IMPDH type II, the rate-limiting enzyme in de novo guanosine nucleotide biosynthesis. This inhibition depletes guanosine nucleotides preferentially in T and B lymphocytes, which rely heavily on the de novo pathway rather than salvage pathways, thereby suppressing lymphocyte proliferation and immune responses [3] [9].
Table 1: Structural Characteristics of Mycophenolic Acid and Mycophenolic Acid Acyl Glucuronide
Characteristic | Mycophenolic Acid | Mycophenolic Acid Acyl Glucuronide |
---|---|---|
Molecular Formula | C~17~H~20~O~6~ | C~23~H~28~O~12~ |
Molecular Weight | 320.34 g/mol | 496.46 g/mol |
Key Functional Groups | Carboxylic acid, Phenolic hydroxyl, Lactone | β-glucuronic acid ester, Lactone |
Biological Target | IMPDH type II | IMPDH type II, Albumin (adduct formation) |
Acyl glucuronidation represents a significant Phase II metabolic pathway for mycophenolic acid, catalyzed primarily by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation reaction involves the esterification of the carboxylic acid group of mycophenolic acid with the anomeric hydroxyl group of glucuronic acid, derived from the cofactor uridine diphosphate glucuronic acid (UDPGA). The reaction yields mycophenolic acid acyl glucuronide (AcMPAG), an ester-linked β-D-glucuronide conjugate [2] [10]. Human UGT isoforms implicated in this biotransformation include UGT1A3, UGT1A8, UGT1A9, UGT1A10, and notably UGT2B7, which demonstrates high catalytic efficiency for mycophenolic acid acyl glucuronide formation [3] [9].
Metabolic studies reveal distinct tissue-specific contributions to acyl glucuronidation. While hepatic microsomes exhibit substantial activity, extrahepatic metabolism significantly contributes to the overall biotransformation:
Table 2: Enzymatic Kinetics of Recombinant UGT Isoforms in Mycophenolic Acid Glucuronidation
Recombinant UGT Isoform | KM for Mycophenolic Acid (μM) | Vmax (pmol min⁻¹ mg protein⁻¹) | Primary Metabolite Formed |
---|---|---|---|
UGT1A9 | 115.3 | 29 | Phenolic Glucuronide (MPAG) |
UGT2B7 | 142.5 | 98 | Acyl Glucuronide (AcMPAG) |
UGT1A8 | 275.7 | 106 | Acyl Glucuronide (AcMPAG) |
UGT1A3 | 168.2 | 65 | Mixed (AcMPAG/MPAG) |
Detoxification of AcMPAG involves hydrolysis back to mycophenolic acid, primarily catalyzed by the mitochondrial enzyme α/β hydrolase domain-containing protein 10 (ABHD10). This enzyme, encoded by the ABHD10 gene located on chromosome 3q13.2, functions as a specific mycophenolic acid acyl-glucuronide esterase. ABHD10 possesses a nucleophile-His-acid catalytic triad and cleaves the ester bond linking mycophenolic acid to glucuronic acid, thereby attenuating the exposure to the potentially reactive acyl glucuronide [5]. This deglucuronidation process is considered a detoxification pathway, counteracting the potential adverse effects linked to AcMPAG accumulation [5].
Mycophenolic acid acyl glucuronide possesses intrinsic pharmacological activity. In vitro studies demonstrate its ability to inhibit IMPDH with a potency comparable to the parent drug, mycophenolic acid. This activity arises because the glucuronide moiety does not sterically hinder the interaction between the mycophenolic acid pharmacophore within AcMPAG and the IMPDH enzyme active site. Consequently, AcMPAG contributes to the overall immunosuppressive effect observed during mycophenolic acid therapy, particularly in contexts where its systemic concentrations are significant [3] [7].
Beyond its intended immunosuppressive action, AcMPAG exhibits distinct toxicological properties:
Table 3: Pharmacological and Toxicological Profile of Mycophenolic Acid Acyl Glucuronide
Property | Biological Consequence | Clinical Relevance |
---|---|---|
IMPDH Inhibition | Contributes to overall immunosuppression | Potential efficacy in preventing transplant rejection |
Cytokine Induction (TNF-α, IL-6) | Activation of immune cells, inflammation | Link to leukopenia, gastrointestinal toxicity, hypersensitivity reactions |
Protein Adduct Formation | Haptenization, altered protein function, potential direct cytotoxicity | Possible contribution to idiosyncratic toxicity; Adducts as exposure biomarkers (AcMPAG-Alb) |
OAT3 Inhibition (IC~50~ = 2.88 μM) | Altered renal secretion of co-medications (e.g., antivirals, diuretics) and endogenous compounds (e.g., cortisol) | Risk of drug-drug interactions; Potential for endogenous metabolic disruption |
ABHD10 Substrate | Detoxification via hydrolysis back to Mycophenolic Acid | Modulation of AcMPAG exposure; Genetic variability in ABHD10 may influence toxicity risk |
The pharmacokinetics of AcMPAG are characterized by substantial interindividual variability and dependence on renal function. Studies show a strong negative correlation between AcMPAG concentrations and creatinine clearance (r = -0.69, p<0.05), indicating that impaired kidney function leads to AcMPAG accumulation [7]. Furthermore, concomitant immunosuppressants significantly influence AcMPAG exposure. Conversion from cyclosporine to everolimus in kidney transplant recipients resulted in a 31% decrease in AcMPAG area under the curve (AUC), likely due to the removal of cyclosporine's inhibitory effect on multidrug resistance-associated protein 2 (MRP2)-mediated biliary excretion of glucuronides, thereby enhancing their elimination and reducing systemic exposure [6]. A pronounced circadian variation in AcMPAG exposure is also observed, with area under the curve during a dosing interval (AUC(t,ss)) being approximately 26% lower during nighttime compared to daytime administration, irrespective of concomitant immunosuppressant therapy [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1